An In-depth Technical Guide to ((p-(Benzyloxy)phenoxy)methyl)oxirane (CAS No. 28150-30-3)
An In-depth Technical Guide to ((p-(Benzyloxy)phenoxy)methyl)oxirane (CAS No. 28150-30-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
((p-(Benzyloxy)phenoxy)methyl)oxirane, registered under CAS number 28150-30-3, is an organic compound that merges three key functional motifs: a reactive oxirane (epoxide) ring, a phenoxy linker, and a benzyloxy protective group. This unique combination of features makes it a molecule of significant interest, particularly as a versatile building block in synthetic organic chemistry and a promising scaffold in the realm of drug discovery. The presence of the strained epoxide ring provides a site for nucleophilic attack, allowing for the introduction of diverse functionalities. Simultaneously, the benzyloxy and phenoxy groups are recognized pharmacophores, known to impart desirable biological activities. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, its reactivity profile, potential applications in medicinal chemistry, and essential safety and handling protocols.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of ((p-(Benzyloxy)phenoxy)methyl)oxirane is fundamental to its application and handling. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 28150-30-3 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane |
The structural identity of this compound is typically confirmed through a combination of spectroscopic techniques.
Analytical Characterization: A Multi-faceted Approach
Characterization of ((p-(Benzyloxy)phenoxy)methyl)oxirane relies on a suite of analytical methods to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl rings, the benzylic methylene protons, and the protons of the oxirane ring and the adjacent methylene group. The number of O-benzyl and C-benzyl residues can be determined by ¹H NMR spectra, with signals for methylene protons of O-benzyl residues typically appearing around 4.8-5.2 ppm, while those of C-benzyl residues are found at a higher field around 3.8-4.0 ppm[1].
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
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Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would display characteristic absorption bands for the C-O-C stretching of the ether linkages and the epoxide ring, as well as the aromatic C-H and C=C stretching vibrations.
Synthesis and Mechanism: A Step-by-Step Protocol
The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane can be efficiently achieved through a modification of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4][5][6] This approach involves the reaction of a phenoxide with an electrophile. In this case, 4-(benzyloxy)phenol serves as the nucleophilic precursor, and epichlorohydrin acts as the electrophile containing the epoxide functionality.
Proposed Synthetic Pathway
The synthesis is a two-step process: deprotonation of the phenol to form the more nucleophilic phenoxide, followed by nucleophilic attack on epichlorohydrin.
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Caption: Proposed synthetic workflow for ((p-(Benzyloxy)phenoxy)methyl)oxirane.
Detailed Experimental Protocol
Materials:
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4-(Benzyloxy)phenol
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Epichlorohydrin
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Deprotonation of 4-(Benzyloxy)phenol: To a solution of 4-(benzyloxy)phenol in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of the phenoxide will be observed. Alternatively, potassium carbonate can be used as a milder base in a solvent like acetone, often requiring heating.
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Reaction with Epichlorohydrin: To the resulting phenoxide solution, add epichlorohydrin (1.5 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ((p-(Benzyloxy)phenoxy)methyl)oxirane.
Causality of Experimental Choices:
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The use of a strong base like sodium hydride ensures complete deprotonation of the phenol, maximizing the concentration of the nucleophilic phenoxide.
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Anhydrous conditions are crucial as sodium hydride reacts violently with water.
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Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize side reactions.
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DMF is a suitable polar aprotic solvent that can dissolve the ionic intermediate and facilitate the Sɴ2 reaction.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of ((p-(Benzyloxy)phenoxy)methyl)oxirane is dominated by the electrophilic nature of the epoxide ring. This three-membered ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic intermediate.
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Caption: Reactivity of the oxirane ring with various nucleophiles.
A Scaffold for Bioactive Molecules
The benzyloxy and phenoxy moieties are prevalent in a wide range of biologically active compounds. The benzyloxy group, in particular, is a well-established pharmacophore in medicinal chemistry.[7][8] It is often incorporated into drug candidates to enhance their binding affinity to biological targets and to modulate their pharmacokinetic properties.
Compounds containing benzyloxy aromatic ring structures have shown potential as small molecule inhibitors of the PD1/PD-L1 interaction, which is a key target in cancer immunotherapy.[9] Furthermore, oxirane-containing compounds have been investigated for their anti-inflammatory, analgesic, and antipyretic effects.[10]
The structure of ((p-(Benzyloxy)phenoxy)methyl)oxirane makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening. By reacting the epoxide with a diverse set of nucleophiles, a wide array of derivatives can be generated, each with the potential for unique biological activity. For instance, reaction with various amines can lead to the synthesis of novel amino alcohol derivatives, a class of compounds known to exhibit a broad spectrum of pharmacological activities.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling ((p-(Benzyloxy)phenoxy)methyl)oxirane.
Hazard Identification and Personal Protective Equipment (PPE)
Epoxy compounds, in general, are known to be skin and respiratory irritants and potential sensitizers.[7][11][12][13][14] Direct contact can cause skin irritation, and repeated exposure may lead to allergic skin reactions. Inhalation of vapors or mists can irritate the respiratory tract.
Mandatory PPE:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
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Body Protection: A lab coat and, if handling larger quantities, an apron.
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Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a respirator with an organic vapor cartridge.
First Aid Measures
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In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
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If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
Store ((p-(Benzyloxy)phenoxy)methyl)oxirane in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
((p-(Benzyloxy)phenoxy)methyl)oxirane (CAS No. 28150-30-3) is a chemical compound with significant potential, particularly as a building block in the synthesis of more complex molecules with potential applications in drug discovery. Its synthesis is achievable through well-established organic chemistry principles, and its reactivity is centered around the versatile epoxide ring. The presence of the benzyloxy and phenoxy groups suggests that derivatives of this compound may possess interesting biological activities. As with all reactive chemical intermediates, a thorough understanding of its properties and adherence to strict safety protocols are essential for its handling and use in a research and development setting.
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